![molecular formula C16H15BrN2O B12444552 N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a methylideneamino group attached to a phenyl ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE typically involves the condensation reaction between 4-bromobenzaldehyde and N-methyl-4-aminophenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of N-{4-[(E)-[(4-BROMOPHENYL)METHYL]AMINO]PHENYL}-N-METHYLACETAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but lacks the methylideneamino group.
N-(4-BROMOPHENYL)-N-METHYLACETAMIDE: Similar structure but lacks the imine bond.
N-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE is unique due to the presence of both the bromophenyl and methylideneamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15BrN2O |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
N-[4-[(4-bromophenyl)methylideneamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H15BrN2O/c1-12(20)19(2)16-9-7-15(8-10-16)18-11-13-3-5-14(17)6-4-13/h3-11H,1-2H3 |
Clé InChI |
RZKNQWSRDKERTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


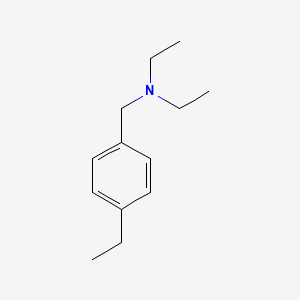
![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
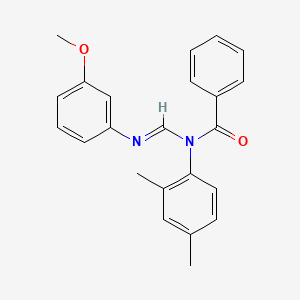
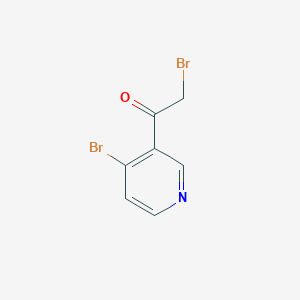



![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
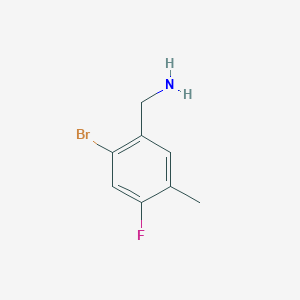
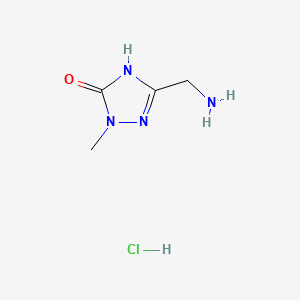


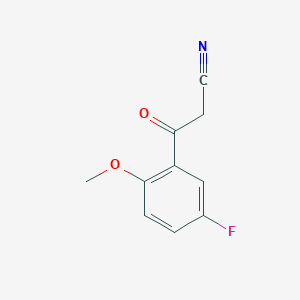
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
